5-chloro-N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide
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Overview
Description
5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole nucleus with a benzohydrazide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation of a substituted isatin with a hydrazide derivative. One common method includes the reaction of 5-chloroisatin with 3-cyanopropylhydrazine in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound is known to bind to specific enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects . For example, it may inhibit the activity of certain kinases or proteases, which are involved in the progression of cancer and viral infections .
Comparison with Similar Compounds
Compared to other indole derivatives, 5-CHLORO-N’-[(3Z)-1-(3-CYANOPROPYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct biological activities . Similar compounds include:
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Known for its potent antiviral activity.
5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Exhibits significant antimicrobial properties.
Properties
Molecular Formula |
C19H15ClN4O3 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
5-chloro-N-[1-(3-cyanopropyl)-2-hydroxyindol-3-yl]imino-2-hydroxybenzamide |
InChI |
InChI=1S/C19H15ClN4O3/c20-12-7-8-16(25)14(11-12)18(26)23-22-17-13-5-1-2-6-15(13)24(19(17)27)10-4-3-9-21/h1-2,5-8,11,25,27H,3-4,10H2 |
InChI Key |
LVTAYINTHDKBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCC#N)O)N=NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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